molecular formula C13H9Cl2NO2 B4586595 3,4-dichlorobenzyl 2-pyridinecarboxylate

3,4-dichlorobenzyl 2-pyridinecarboxylate

Cat. No.: B4586595
M. Wt: 282.12 g/mol
InChI Key: RWEIKSQLMMKJDJ-UHFFFAOYSA-N
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Description

3,4-dichlorobenzyl 2-pyridinecarboxylate is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.0010339 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Coordination Polymers

Research by Ghosh et al. (2004) explores the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, leading to the formation of coordination polymers. This study highlights the role of pyridine derivatives in synthesizing complex structures that could be analogous to applications for "3,4-dichlorobenzyl 2-pyridinecarboxylate" in forming new materials with potential uses in catalysis or as sensors Ghosh, Savitha, & Bharadwaj, 2004.

Arylation of sp3 C-H Bonds

The work by Zaitsev, Shabashov, and Daugulis (2005) on the palladium-catalyzed arylation process, which utilizes pyridine-containing directing groups, could be relevant for understanding the chemical transformations "this compound" might undergo. Such processes are crucial for synthesizing complex organic molecules, which could have implications in pharmaceuticals and agrochemicals Zaitsev, Shabashov, & Daugulis, 2005.

Synthesis of Tetrahydropyridines

Zhu, Lan, and Kwon (2003) describe a phosphine-catalyzed annulation process to synthesize tetrahydropyridines. This research suggests potential pathways for creating derivatives of "this compound" that could have applications in the development of new medicinal compounds Zhu, Lan, & Kwon, 2003.

Metal Complexes and Supramolecular Structures

Sousa et al. (2001) investigated metal complexes containing pyridine derivatives, revealing the potential of "this compound" to form complex structures with metals. These complexes can have applications in catalysis, magnetic materials, and as components in electronic devices Sousa et al., 2001.

Adsorption Properties and Porous Materials

Kanoo et al. (2012) study on the adsorption properties of coordination polymers underscores the potential utility of pyridine derivatives in creating materials for gas storage, separation technologies, or catalysis Kanoo et al., 2012.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-10-5-4-9(7-11(10)15)8-18-13(17)12-3-1-2-6-16-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEIKSQLMMKJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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